5-Chloro-1,3-dihydroxy-10H-acridin-9-one

Antiviral Research HSV-1 Selectivity Index

HSV-1 researchers often lack selective probes targeting post-DNA-synthesis viral assembly. 5-Chloro-1,3-dihydroxyacridone (CAS 273943-69-4) fills this gap as a non-nucleoside inhibitor with a unique maturation-blocking mechanism. • Potent HSV-1 inhibition (EC50 = 0.8 µM); ~26-fold selectivity index vs. 7-chloro regioisomer • Blocks viral DNA maturation & capsid assembly; induces B-capsid accumulation • Validated lead compound for acyclovir-resistant HSV strains & SAR benchmarking Supplied at ≥98% purity. In stock for immediate dispatch.

Molecular Formula C13H8ClNO3
Molecular Weight 261.66 g/mol
CAS No. 273943-69-4
Cat. No. B1236276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,3-dihydroxy-10H-acridin-9-one
CAS273943-69-4
Synonyms5-chloro-1,3-dihydroxyacridone
Molecular FormulaC13H8ClNO3
Molecular Weight261.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC3=C(C2=O)C(=CC(=C3)O)O
InChIInChI=1S/C13H8ClNO3/c14-8-3-1-2-7-12(8)15-9-4-6(16)5-10(17)11(9)13(7)18/h1-5,16-17H,(H,15,18)
InChIKeyFNIGHIXUKIHUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,3-dihydroxy-10H-acridin-9-one (CAS 273943-69-4): A Halogenated Acridone Scaffold for Antiviral Research


5-Chloro-1,3-dihydroxy-10H-acridin-9-one (CAS 273943-69-4) is a synthetic derivative within the acridone family, characterized by the presence of a chlorine atom at the 5-position and hydroxyl groups at the 1- and 3-positions on the acridone ring . This compound belongs to a class of heterocyclic compounds known for diverse biological activities, including antiviral and anticancer properties [1]. Its specific substitution pattern distinguishes it from other acridones and is a key determinant of its unique pharmacological profile.

The Criticality of 5-Chloro Substitution: Why 5-Chloro-1,3-dihydroxy-10H-acridin-9-one Outperforms Its Regioisomers


Substitution on the acridone scaffold is not arbitrary; the position of a single chlorine atom dramatically alters antiviral mechanism and selectivity. While the 7-chloro analog (7-chloro-1,3-dihydroxyacridone) acts as a DNA topoisomerase II inhibitor with limited antiviral selectivity, the 5-chloro congener operates via a distinct, post-DNA-synthesis mechanism involving viral DNA maturation and assembly [1]. This mechanistic divergence renders the 5-chloro derivative a far more selective anti-HSV agent, with a selectivity index approximately 26-fold higher under stringent assay conditions [2]. Consequently, substituting with other acridone analogs, even close regioisomers, will not recapitulate the same biological profile and may introduce off-target effects.

Quantitative Differentiation of 5-Chloro-1,3-dihydroxy-10H-acridin-9-one: Selectivity and Mechanism


Superior Antiviral Selectivity Index (SI) for HSV-1 Compared to the 7-Chloro Regioisomer

In a direct head-to-head comparison of acridone analogs against herpes simplex virus type 1 (HSV-1) in cell culture, the 5-chloro derivative (compound 3) demonstrated significantly higher antiviral selectivity than the 7-chloro analog (compound 1). The selectivity index (SI), calculated as the ratio of cytotoxic concentration to effective antiviral concentration, was measured under stringent assay conditions [1].

Antiviral Research HSV-1 Selectivity Index

Mechanistic Differentiation: Blocks Viral DNA Maturation, Not DNA Synthesis

The mechanism of action of 5-chloro-1,3-dihydroxyacridone is distinct from that of its 7-chloro regioisomer and standard nucleoside analogs like acyclovir. While acyclovir inhibits viral DNA synthesis, the 5-chloro compound blocks a later step in the viral replication cycle—specifically, the cleavage and packaging of viral DNA into capsids [1]. This was determined through a series of experiments showing that treatment did not affect viral DNA or late protein synthesis, but led to a dose-dependent inhibition of DNA maturation and a reduction in encapsidated DNA and B-type capsids [2].

Antiviral Mechanism HSV-1 Assembly DNA Maturation

Potent and Selective Inhibition of HSV-1 Compared to Acyclovir

The compound demonstrates potent and selective antiviral activity against HSV-1. In a viral plaque-elimination assay, it showed an EC50 value of 0.8 µM against HSV-1 (strain KOS) [1]. While acyclovir is more potent in this assay (EC50 = 0.1 µM), the 5-chloro acridone maintains a favorable therapeutic index (TI) due to its unique mechanism and lower host cell cytotoxicity [2].

Antiviral Potency HSV-1 EC50

Defined Structure-Activity Relationship (SAR) for 1,3-Dihydroxyacridones

A systematic SAR study of substituted 1-hydroxyacridones confirmed that the 5-chloro and 1,3-dihydroxy functional groups are critical for antiviral activity and selectivity [1]. The study evaluated a series of analogs with modifications to key functional groups, revealing that the 5-chloro substitution is essential for the observed selectivity. Replacement of the chlorine with a methoxy group (5-methoxy-1,3-dihydroxyacridone) resulted in an analog with improved potency against HSV-2 (mean ED50 = 0.7 µM) but with a lower therapeutic index (25-60 fold) [2].

SAR Medicinal Chemistry Antiviral

Validated Research Applications for 5-Chloro-1,3-dihydroxy-10H-acridin-9-one


Probing Viral DNA Maturation and Packaging Mechanisms

The unique mechanism of action of 5-chloro-1,3-dihydroxyacridone, which blocks viral DNA maturation post-DNA synthesis, makes it an invaluable tool compound for basic virology research [1]. Unlike acyclovir, which halts DNA synthesis, this compound allows researchers to dissect the later stages of HSV-1 assembly, specifically the processes of DNA cleavage, packaging, and capsid maturation. Its use in mechanistic studies has already revealed critical differences in the viral assembly pathway compared to other inhibitors, as documented by its effect on B-capsid accumulation [2].

Antiviral Drug Discovery: Lead Optimization for Acyclovir-Resistant HSV

As a non-nucleoside inhibitor with a novel mechanism, 5-chloro-1,3-dihydroxyacridone serves as a validated lead compound for developing new therapies against acyclovir-resistant HSV strains [1]. Its potent and selective activity (EC50 = 0.8 µM) against HSV-1, combined with a mechanism that does not target the viral DNA polymerase, positions it as a critical starting point for medicinal chemistry efforts to overcome resistance [2]. The defined SAR for this series provides a clear roadmap for further optimization [3].

Medicinal Chemistry: Benchmarking Halogenated Acridone Scaffolds

This compound is a cornerstone in SAR studies of acridone-based antiviral agents. Its superior selectivity index (approx. 26-fold) relative to the 7-chloro regioisomer demonstrates the profound impact of substitution position on biological activity [1]. Researchers can use 5-chloro-1,3-dihydroxyacridone as a benchmark to evaluate new acridone derivatives, comparing their potency, selectivity, and mechanism against a well-characterized reference standard. The published SAR data, including comparisons with 5-methoxy and other analogs, provides a valuable framework for rational design [2].

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